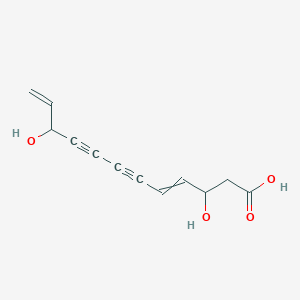
3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid is an organic compound with a unique structure characterized by the presence of hydroxyl groups, diene, and diynoic functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid typically involves multi-step organic reactions. One common approach is the use of alkyne and diene precursors, which undergo coupling reactions to form the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The diene and diynoic functionalities can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities. For example, the compound may inhibit enzymes or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5,6-dodecadiene-8,10-diynoic acid
- Methyl (3x,4E,10R)-3,10-dihydroxy-4,11-dodecadiene-6,8-diynoate 10-glucoside
Uniqueness
3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
152340-31-3 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3,10-dihydroxydodeca-4,11-dien-6,8-diynoic acid |
InChI |
InChI=1S/C12H12O4/c1-2-10(13)7-5-3-4-6-8-11(14)9-12(15)16/h2,6,8,10-11,13-14H,1,9H2,(H,15,16) |
InChI Key |
AENYDSXUJZVDCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C#CC#CC=CC(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
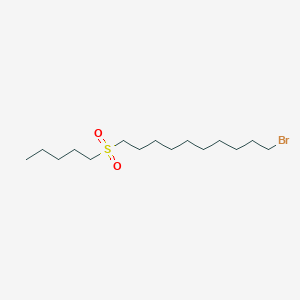
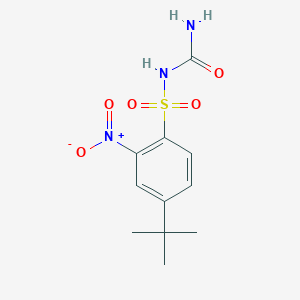
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
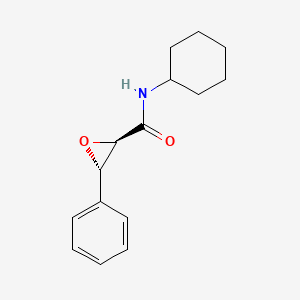
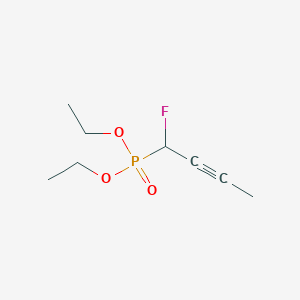
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
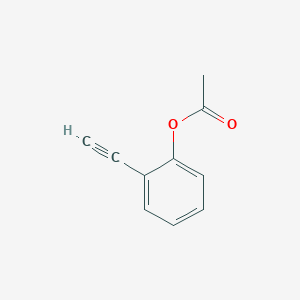
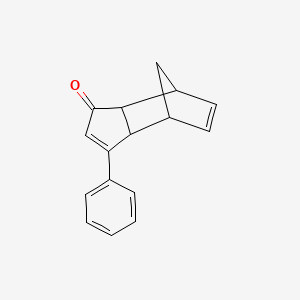
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
